

# Application Notes and Protocols: Determination of Nitrovin Residues Using Solid Phase Extraction (SPE)

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Nitrovin

CAS No.: 804-36-4

Cat. No.: S562261

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## Introduction

**Nitrovin** is a growth-promoting agent historically used in animal feeds, but its residue in edible products poses potential health risks. These notes detail a robust and validated method for determining **Nitrovin** residues in feeds and food matrices using **Reversed-Phase Liquid Chromatography (LC)** with **Solid Phase Extraction (SPE)** for sample clean-up. This protocol is designed for researchers, scientists, and drug development professionals requiring high sensitivity and selectivity in their analyses. The method effectively minimizes matrix interferences, ensuring accurate and reproducible results. [1]

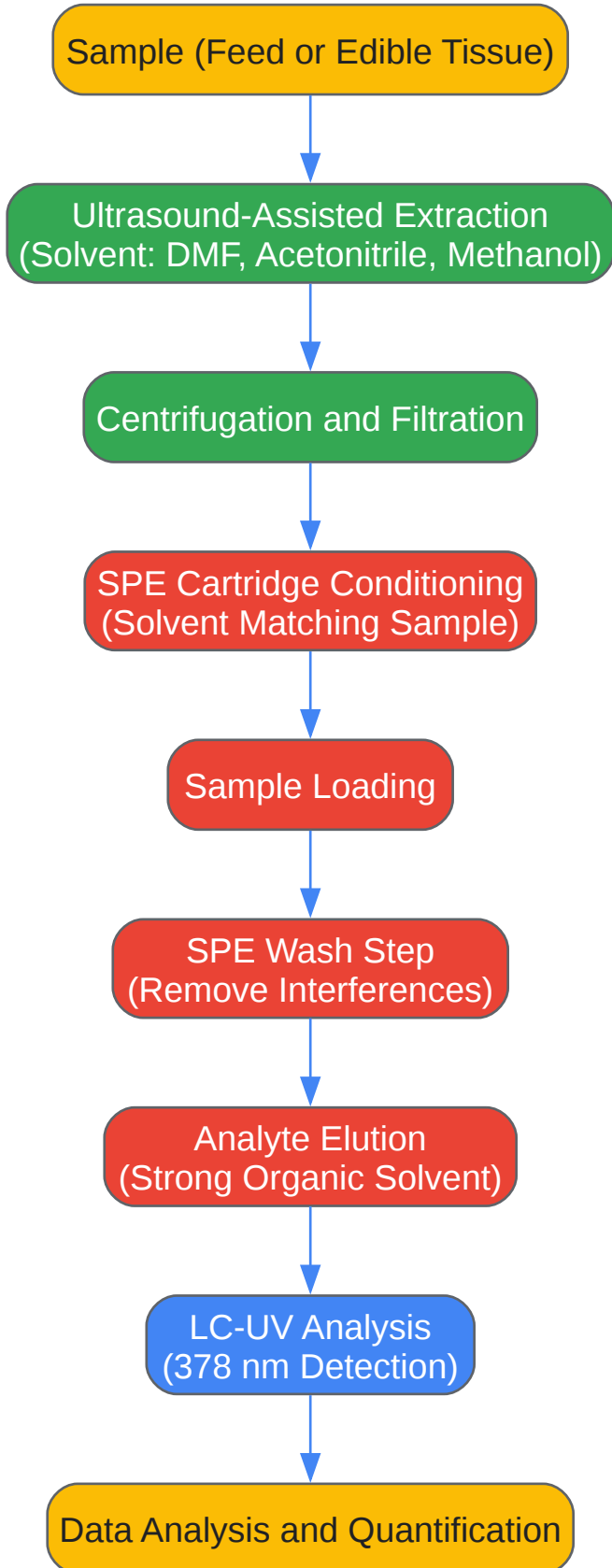
## Principle of the Method

The method involves extracting **Nitrovin** from the sample matrix using an organic solvent mixture, followed by a clean-up step using **reversed-phase SPE cartridges**. This process removes interfering compounds, thereby enriching the analyte. The cleaned extract is then analyzed using a reversed-phase LC system equipped with an ultraviolet (UV) detector set at 378 nm. The mobile phase consists of a mixture of acetonitrile and 0.1% formic acid, which provides excellent separation and detection specificity for **Nitrovin**. [1]

## Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to liquid chromatography analysis.

## Nitrovin SPE and LC Analysis Workflow



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## Materials and Reagents

### Chemicals and Standards

- **Nitrovin standard** (purified,  $\geq 95\%$  purity)
- **HPLC-grade acetonitrile, methanol, dimethylformamide (DMF)**
- **Formic acid** (ACS grade,  $\geq 88\%$ )
- **Deionized water** (HPLC grade)
- **SPE elution solvents** (e.g., methanol, acetonitrile, acidified methanol)

### Equipment and Consumables

- **Liquid Chromatograph** with UV or DAD detector
- **Ultrasound bath** for assisted extraction
- **Centrifuge**
- **Vacuum manifold for SPE**
- **Reversed-phase SPE cartridges** (e.g., C18, 500 mg/3 mL or 1000 mg/6 mL)
- **Syringe filters** (nylon, 0.45  $\mu\text{m}$ )
- **Volumetric flasks and pipettes**

## Detailed Protocols

### Standard and Solution Preparation

**Nitrovin Stock Solution (100  $\mu\text{g}/\text{mL}$ ):** Accurately weigh 10.0 mg of **Nitrovin** standard into a 100 mL volumetric flask. Dissolve and make up to volume with the extraction solution (DMF, acetonitrile, methanol). Store at  $-20^\circ\text{C}$  in the dark.

**Mobile Phase Preparation:** Mix acetonitrile and 0.1% formic acid in water in a **50:50 (v/v)** ratio. Filter through a 0.45  $\mu\text{m}$  membrane and degas prior to use.

## Sample Pre-Treatment and Extraction

- **Homogenization:** Grind and homogenize the feed or tissue sample to a fine powder.
- **Weighing:** Accurately weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
- **Extraction:** Add 10 mL of the extraction solution (DMF, acetonitrile, methanol in a **50:25:25, v/v** ratio) to the tube.
- **Ultrasound-Assisted Extraction:** Sonicate the mixture in an ultrasound bath for 20 minutes.
- **Clarification:** Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
- **Filtration:** Filter the supernatant through a 0.45  $\mu\text{m}$  syringe filter prior to SPE clean-up.

## Solid Phase Extraction (SPE) Clean-up

The SPE clean-up procedure is critical for removing matrix interferences and concentrating the analyte. The following table summarizes the key steps and parameters for the SPE protocol. [2] [3]

Table 1: Detailed SPE Clean-up Protocol for **Nitrovin**

Step	Purpose	Procedure	Typical Solvent & Volume
1. <b>Conditioning</b>	To activate the sorbent and prepare the functional groups for interaction.	Pass the solvent through the cartridge, ensuring the sorbent is fully wetted. Do not let the sorbent run dry.	2-3 mL of methanol (or solvent matching sample).
2. <b>Equilibration</b>	To create an optimal environment for analyte retention by matching the sample solvent.	Pass the equilibration solvent through the conditioned cartridge.	2-3 mL of water or a buffer solution.
3. <b>Sample Loading</b>	To apply the sample extract for analyte retention on the sorbent.	Apply the filtered extract to the cartridge at a controlled flow rate (~1 mL/min).	Entire sample extract.
4. <b>Washing</b>	To remove weakly bound interferences without eluting the target analyte.	Pass the wash solvent through the cartridge to remove impurities.	2-3 mL of a weak solvent (e.g., 5-10% methanol in water).

Step	Purpose	Procedure	Typical Solvent & Volume
5. Elution	To disrupt analyte-sorbent interactions and collect the purified analyte.	Apply the strong elution solvent in two small aliquots for efficient recovery.	2 x 1-3 mL of a strong organic solvent (e.g., pure methanol or acetonitrile).

Collect the eluent in a clean tube and evaporate to dryness under a gentle nitrogen stream. Reconstitute the residue in 1.0 mL of the initial mobile phase for LC analysis.

## Liquid Chromatography Analysis

Inject the reconstituted sample into the LC system under the following conditions. [1]

Table 2: Optimized Liquid Chromatography Conditions for **Nitrovin**

Parameter	Specification
Column Type	Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 $\mu$ m)
Mobile Phase	Acetonitrile : 0.1% Formic Acid (50:50, v/v)
Flow Rate	1.2 mL/min
Column Temperature	Ambient (or 30°C)
Injection Volume	10-20 $\mu$ L
Detection Wavelength	378 nm
Run Time	Approximately 10-15 minutes

## Method Validation and Data Analysis

The method was validated according to standard guidelines, demonstrating satisfactory performance. [1]

Table 3: Method Validation Parameters for **Nitrovin** Determination

Validation Parameter	Result	Acceptance Criteria
Limit of Detection (LOD)	0.05 mg kg <sup>-1</sup>	-
Limit of Quantification (LOQ)	0.2 mg kg <sup>-1</sup>	-
Linear Range	0.2 - 10 mg kg <sup>-1</sup>	R <sup>2</sup> > 0.990
Recovery (%)	Satisfactory (e.g., 85-115%)	Meets protocol requirements
Repeatability (RSD%)	Precise and repeatable	< 10%

## Troubleshooting and Notes

- **Low Recovery:** Ensure the sorbent does not dry out between the conditioning and sample loading steps. Check the pH of the sample and loading solution for optimal retention on reversed-phase sorbents.
- **High Background Noise:** Optimize the wash step by increasing the stringency of the wash solvent gradually. Ensure all glassware and solvents are free of contaminants.
- **Column Performance:** Always filter and centrifuge samples to prevent column clogging. Use a guard column to extend the life of the analytical column.
- **Sensitivity Issues:** For lower detection limits, consider reconstituting the eluent in a smaller volume or using a more sensitive detection technique like LC-MS/MS. [4]

## Conclusion

This application note provides a reliable and detailed protocol for the determination of **Nitrovin** in complex matrices using SPE clean-up and LC-UV analysis. The method is effective in removing interferences, offers good recovery, and achieves low detection limits, making it suitable for regulatory monitoring and research purposes.

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